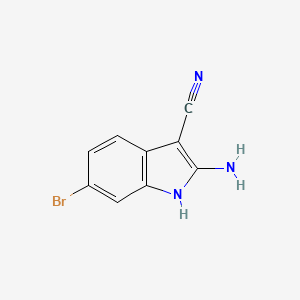

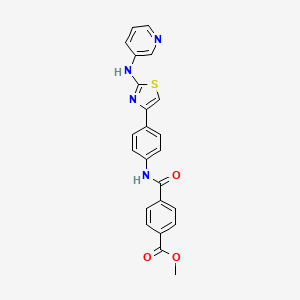

2-氨基-6-溴-1H-吲哚-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

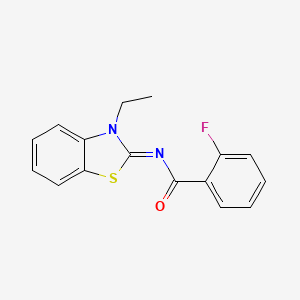

2-Amino-6-bromo-1H-indole-3-carbonitrile is a compound that can be considered a derivative of indole, a heterocyclic structure with a wide range of applications in medicinal chemistry and organic synthesis. The presence of amino, bromo, and nitrile functional groups on the indole core provides multiple sites for further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile leads to the formation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, demonstrating the reactivity of bromophenyl-indoles with nitriles in the presence of copper catalysts . Another approach involves the protection of 2-aminobenzonitriles followed by conversion into glycinate esters and subsequent cyclization to form 3-amino-1H-indole-2-carboxylates, highlighting a methodology that could potentially be adapted for the synthesis of 2-amino-6-bromo-1H-indole-3-carbonitrile . Additionally, a palladium-catalyzed tandem addition/cyclization has been developed for constructing indole skeletons from 2-(2-aminoaryl)acetonitriles, which could be relevant for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the indole core, which can be further substituted with various functional groups. The crystal structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been determined, showing intermolecular hydrogen bonding interactions that stabilize the crystal packing . This information can provide insights into the potential molecular packing of 2-amino-6-bromo-1H-indole-3-carbonitrile.

Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. For example, the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles involves a base-catalyzed three-component reaction, indicating the reactivity of indole derivatives in multicomponent reactions . The electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile to form 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives also exemplifies the versatility of amino and nitrile groups in indole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-bromo-1H-indole-3-carbonitrile can be inferred from related compounds. The presence of bromine suggests that the compound may have significant mass and could be amenable to further functionalization through palladium-catalyzed cross-coupling reactions . The amino and nitrile groups are likely to influence the compound's solubility in organic solvents and its reactivity in nucleophilic addition or cyclization reactions . The crystal structure of a similar compound provides clues about the potential solid-state properties, such as melting point and stability .

科学研究应用

化学合成和结构精制

2-氨基-6-溴-1H-吲哚-3-腈是化学合成中的多功能构建模块,特别是在构建复杂的分子结构中。小林等人 (2015) 展示了其在合成 6-氨基吲哚并[2,1-a]异喹啉-5-腈中的用途,突出了它的反应性和在创建多样化分子结构中的潜力。同样,Bin Li 等人 (2017) 在苯并[a]咔唑的区域选择性合成中使用了这种化合物,展示了它在合成过程中实现高原子效率和优异区域选择性中的作用(小林等人,2015),(Bin Li 等人,2017)。

抗癌潜力

在药物化学领域,2-氨基-6-溴-1H-吲哚-3-腈的衍生物因其潜在的抗癌特性而受到探索。例如,R. S. Ali 和 H. Saad (2018) 从衍生物开始合成了新型的多杂环化合物并评估了它们的抗癌活性,结果表明一些衍生物对各种癌细胞系表现出有效的活性。他们的工作强调了该化合物在开发新的治疗剂中的重要性(R. S. Ali 和 H. Saad,2018)。

合成中的新方法

该化合物还促进了新的合成方法的发展。J. Harjani 等人 (2014) 介绍了一种合成 3-氨基-1H-吲哚-2-羧酸盐的新方法,这在各种化学背景下具有重要意义。这种方法利用 2-氨基-6-溴-1H-吲哚-3-腈,表现出良好的官能团耐受性,并为复杂分子的合成提供了基础(J. Harjani 等人,2014)。

抗菌和荧光特性

Mahnaz Sharafi-kolkeshvandi 等人 (2016) 对涉及 2-氨基-6-溴-1H-吲哚-3-腈的绿色配对电化学合成进行了研究,评估了它们对各种细菌菌株的体外抗菌活性。这突出了它在开发新的抗菌剂中的潜力。此外,Rajesh R Zalte 等人 (2020) 合成了表现出荧光特性的化合物,表明该化合物在开发具有特殊光学特征的材料中的作用(Mahnaz Sharafi-kolkeshvandi 等人,2016),(Rajesh R Zalte 等人,2020)。

未来方向

属性

IUPAC Name |

2-amino-6-bromo-1H-indole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYYZVGEIAIMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)

![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)

![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)

![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)

![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)